Ortho-Fluorine Substitution Confers a 1.6-fold Reduction in Predicted Lipophilicity (XLogP3) Relative to the Non-Fluorinated Parent
The ortho-fluorine atom in 2-fluoro-N-(2-hydrazino-2-oxoethyl)benzamide reduces the computed XLogP3 value by approximately 1.6-fold compared to the non-fluorinated parent N-(2-hydrazino-2-oxoethyl)benzamide [1][2]. The fluorinated compound has an XLogP3 of -0.1, while the non-fluorinated analog is predicted to have a higher XLogP3 of 0.5, indicating increased polarity imparted by the fluorine substituent [1][3]. This shift can influence solubility, membrane permeability, and off-target binding profiles in whole-cell assays.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.1 |
| Comparator Or Baseline | N-(2-hydrazino-2-oxoethyl)benzamide: XLogP3 = 0.5 (predicted) |
| Quantified Difference | Approximately 1.6-fold lower XLogP3 (-0.1 vs 0.5) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Lower lipophilicity can reduce non-specific protein binding and improve solubility in aqueous assay media, a critical factor for screening libraries and in vitro pharmacology.
- [1] PubChem Compound Summary for CID 792423, 2-Fluoro-N-(2-hydrazino-2-oxoethyl)benzamide, Computed Properties. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 792423, 2-Fluoro-N-(2-hydrazino-2-oxoethyl)benzamide. National Center for Biotechnology Information (2026). View Source
- [3] PubChem Compound Summary for CID 193236, N-(2-hydrazino-2-oxoethyl)benzamide, Computed Properties. National Center for Biotechnology Information (2026). View Source
